molecular formula C32H25N3O7S B11632697 ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11632697
M. Wt: 595.6 g/mol
InChI Key: QCCJLLYKFVYIJS-RFBIWTDZSA-N
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Description

Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions The process may start with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine ring system

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound has a molecular formula of C25_{25}H21_{21}N3_3O4_4S2_2 and a molecular weight of 491.592 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo-pyrimidine scaffold through cyclization reactions. Specific methodologies can vary but often include the use of microwave irradiation to enhance yields and reaction rates.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed that certain derivatives demonstrated broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
  • The compound's structural features, particularly the presence of electron-withdrawing groups on the phenyl ring, have been associated with increased antimicrobial potency .

Anticancer Activity

Research has suggested that thiazolo-pyrimidine derivatives may also possess anticancer properties:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.
  • Mechanism of Action : Potential mechanisms include the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 0.91 μM.
Study 2 Identified compounds with excellent in vitro antitubercular activity against Mycobacterium smegmatis.
Study 3 Explored the synthesis and structure of related compounds with promising anticancer activities.

Properties

Molecular Formula

C32H25N3O7S

Molecular Weight

595.6 g/mol

IUPAC Name

ethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H25N3O7S/c1-4-16-34-22-10-7-6-9-21(22)25(28(34)36)27-29(37)35-26(24(31(39)40-5-2)18(3)33-32(35)43-27)19-12-14-20(15-13-19)42-30(38)23-11-8-17-41-23/h4,6-15,17,26H,1,5,16H2,2-3H3/b27-25-

InChI Key

QCCJLLYKFVYIJS-RFBIWTDZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)CC=C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)C(=C5C6=CC=CC=C6N(C5=O)CC=C)S2)C

Origin of Product

United States

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